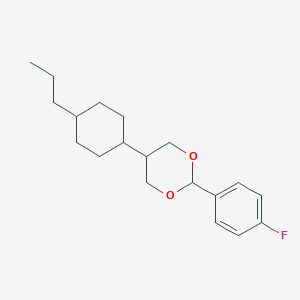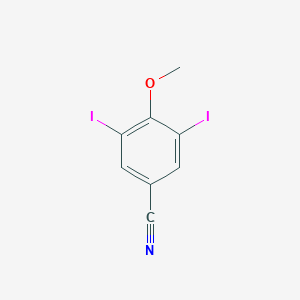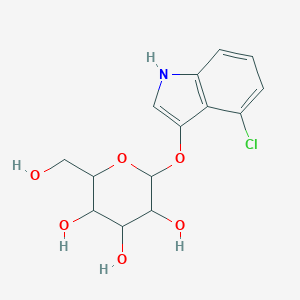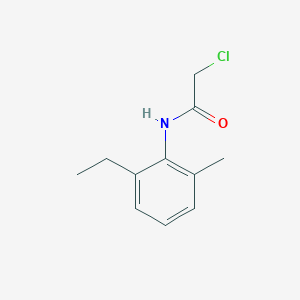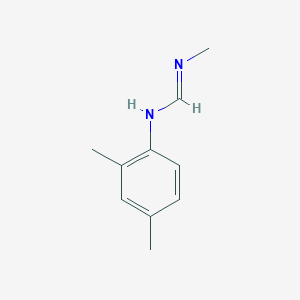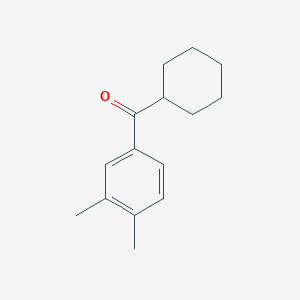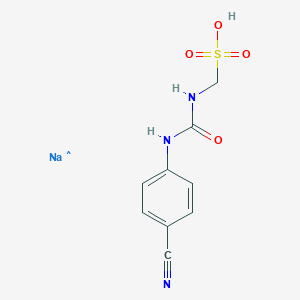
N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea, also known as Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (sulfo-SMCC), is a water-soluble, heterobifunctional crosslinker that is widely used in the field of biochemistry and molecular biology. It is a chemical reagent that can covalently link two molecules together, and is commonly used to conjugate proteins, peptides, and other biomolecules.
作用機序
The mechanism of action of sulfo-SMCC involves the formation of a stable covalent bond between two molecules, typically a protein or peptide and a small molecule or another protein. The reaction occurs between the maleimide group of sulfo-SMCC and a thiol group on the target molecule, resulting in the formation of a stable thioether bond.
生化学的および生理学的効果
The biochemical and physiological effects of sulfo-SMCC depend on the specific application and target molecule. In general, the covalent crosslinking of proteins and other biomolecules can result in increased stability, improved solubility, and altered activity or function. However, the effects of crosslinking can also be detrimental, such as in cases where the crosslinking interferes with normal protein-protein interactions or enzymatic activity.
実験室実験の利点と制限
The advantages of sulfo-SMCC as a crosslinking reagent include its water solubility, high reactivity, and ability to form stable crosslinks between a wide range of biomolecules. Its limitations include the potential for non-specific crosslinking, which can result in the formation of unwanted conjugates, as well as the potential for interference with normal protein function.
将来の方向性
There are many potential future directions for the use of sulfo-SMCC in scientific research. One area of interest is the development of new conjugation strategies that minimize non-specific crosslinking and maximize the efficiency of the reaction. Another area of interest is the use of sulfo-SMCC in the development of novel biosensors and drug delivery systems, which could have important applications in the diagnosis and treatment of disease. Finally, the continued exploration of the biochemical and physiological effects of sulfo-SMCC crosslinking could provide valuable insights into the structure and function of biomolecules.
合成法
The synthesis of sulfo-SMCC involves several steps, including the reaction of N-hydroxysuccinimide (NHS) with N-maleimidomethyl cyclohexane-1-carboxylate (MCC), followed by the reaction of the resulting NHS-MCC intermediate with sodium sulfite. The final product, sulfo-SMCC, is obtained after purification by chromatography.
科学的研究の応用
Sulfo-SMCC has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and biotechnology. It is commonly used to crosslink proteins and other biomolecules, to create stable conjugates for use in various assays and experiments. It is also used in the development of biosensors, drug delivery systems, and other biomedical applications.
特性
CAS番号 |
134555-22-9 |
|---|---|
製品名 |
N-(4-Cyanophenyl)-N'-((sodiosulfo)methyl)urea |
分子式 |
C9H8N3NaO4S |
分子量 |
278.24 g/mol |
InChI |
InChI=1S/C9H9N3O4S.Na/c10-5-7-1-3-8(4-2-7)12-9(13)11-6-17(14,15)16;/h1-4H,6H2,(H2,11,12,13)(H,14,15,16); |
InChIキー |
XRXSLFFUSLTRJP-UHFFFAOYSA-M |
異性体SMILES |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)O.[Na] |
正規SMILES |
C1=CC(=CC=C1C#N)NC(=O)NCS(=O)(=O)[O-].[Na+] |
同義語 |
CNPh-SMe-urea N-(4-cyanophenyl)-N'-((sodiosulfo)methyl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



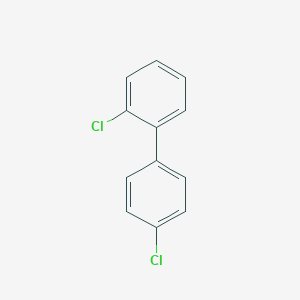
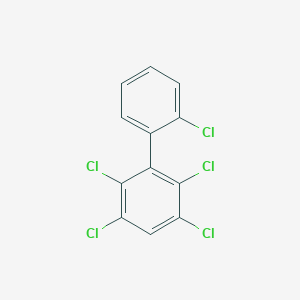
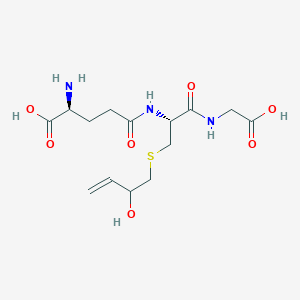
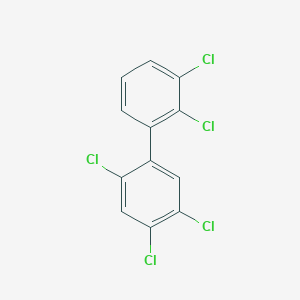
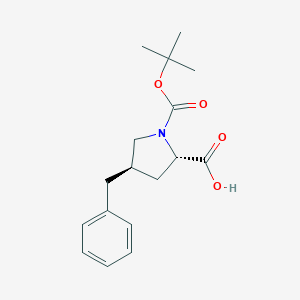
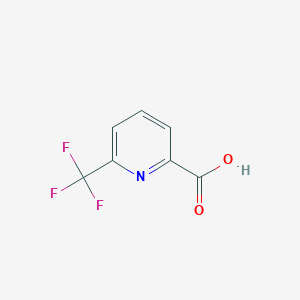
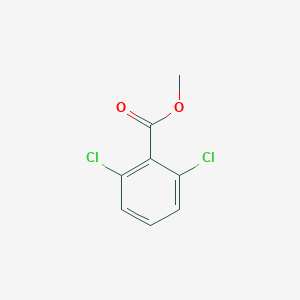
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
